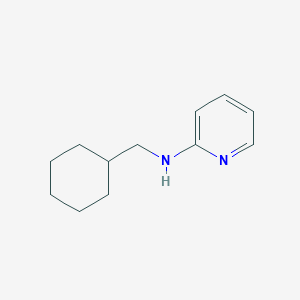

N-(cyclohexylmethyl)pyridin-2-amine

描述

Contextual Significance of Pyridin-2-amine Derivatives in Chemical Research

The pyridin-2-amine scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds. nih.gov It is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of potent pharmaceutical agents. mdpi.com The significance of this structural unit stems from several key features:

Versatile Synthetic Intermediate: 2-Aminopyridine (B139424) is a readily available starting material that can be chemically modified at the amino group, the pyridine (B92270) nitrogen, or the aromatic ring, making it a versatile precursor for more complex molecules. ontosight.aiijcrcps.com It is used in the industrial production of several well-known drugs, including the anti-inflammatory piroxicam (B610120) and the antihistamine tripelennamine. wikipedia.org

Pharmacological Importance: The 2-aminopyridine moiety itself is a pharmacophore in numerous compounds, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. nih.gov Recent patent literature highlights the ongoing development of novel pyridin-2-amine derivatives as selective agonists for Toll-like receptors (TLRs), indicating their relevance in immunology and vaccine development. google.com

Hydrogen Bonding Capability: The presence of the pyridine nitrogen and the amino group allows for the formation of crucial hydrogen bonds with biological targets like enzymes and receptors, which is a fundamental aspect of drug-receptor interactions.

Role of Cyclohexylmethyl Moieties in Synthetic Organic Chemistry

The cyclohexylmethyl group, a cyclohexane (B81311) ring attached via a methylene (B1212753) (-CH₂-) linker, imparts specific steric and physicochemical properties to a molecule. While seemingly a simple saturated hydrocarbon, its role in synthetic and medicinal chemistry is multifaceted.

Modulation of Lipophilicity: The nonpolar cyclohexyl ring significantly increases the lipophilicity (fat-solubility) of a molecule. This property is critical for influencing how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). The addition of the cyclohexylmethyl group to the polar pyridin-2-amine core creates an amphipathic molecule with a balance of hydrophilic and lipophilic character.

Steric Influence: The bulky and conformationally flexible cyclohexane ring can play a crucial role in directing the stereochemical outcome of reactions and influencing how a molecule fits into a receptor's binding site. Its size and shape can provide a scaffold to orient other functional groups in a precise three-dimensional arrangement.

Metabolic Handle: Alkyl and cycloalkyl groups are often sites of metabolic oxidation in the body. For instance, the cyclohexylmethyl group can be a target for cytochrome P450 enzymes, leading to the formation of hydroxylated or carboxylated metabolites. This metabolic pathway can be a key factor in the deactivation and clearance of a drug. A general example is the synthesis of cyclohexylmethanol, an alcohol with a cyclohexyl group, which can be produced through the hydrogenation of cyclohexanecarboxaldehyde. wikipedia.org

Research Trajectories for Amine and Pyridine-Based Compounds

The broader classes of compounds to which N-(cyclohexylmethyl)pyridin-2-amine belongs—amines and pyridines—are areas of intense and ongoing research. Current trends focus on developing novel synthetic methodologies and exploring new applications for these foundational structures.

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, sustainable, and versatile ways to synthesize substituted pyridines and amines. This includes the development of multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules from simple precursors in a single step. nih.gov Other research focuses on green chemistry approaches, such as using environmentally benign solvents like ethanol-water mixtures for reactions like Schiff base formation from 2-aminopyridine. ijcrcps.com

Exploration of Biological Activity: The search for new therapeutic agents remains a primary driver of research. Scientists are synthesizing libraries of pyridine derivatives and screening them for a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. mdpi.commdpi.com The goal is to identify new lead compounds with improved potency and selectivity. For example, various N-alkylated pyridine-based salts have been synthesized and tested for their antibacterial and antibiofilm activities. mdpi.com

Materials Science Applications: Pyridine-based compounds are also being explored for their potential in materials science. Their electronic properties and ability to coordinate with metal ions make them suitable components for creating functional materials such as dyes, ligands for catalysis, and organic electronic devices.

Structure

3D Structure

属性

IUPAC Name |

N-(cyclohexylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLZVLUHYFQWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585645 | |

| Record name | N-(Cyclohexylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79146-94-4 | |

| Record name | N-(Cyclohexylmethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N Cyclohexylmethyl Pyridin 2 Amine

Detailed Reaction Mechanisms of Amine Functionalizations

The reactivity of N-(cyclohexylmethyl)pyridin-2-amine is largely dictated by the nucleophilic character of the secondary amine and the electronic properties of the pyridine (B92270) ring. The functionalization of the amine group can proceed through several distinct mechanistic pathways.

This compound can act as a nucleophile in substitution reactions, where the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group. The specific pathway, whether it be SN1 or SN2, is dependent on the nature of the electrophile, the solvent, and the reaction conditions. In a typical SN2 reaction, the amine would attack the electrophile in a single concerted step, proceeding through a pentacoordinate transition state. For instance, in the reaction with an alkyl halide (R-X), the nitrogen atom forms a new N-R bond while the R-X bond is broken.

Key intermediates in these processes are often transient and not directly observable. However, their existence can be inferred from kinetic studies and computational modeling. In some cases, stable intermediates can be isolated. For example, the protonation of the amine to form an ammonium (B1175870) salt is a common intermediate step in acid-catalyzed reactions.

| Reaction Type | Electrophile | General Mechanism | Potential Intermediates |

| Alkylation | Alkyl Halide | SN2 | Pentacoordinate Transition State |

| Acylation | Acyl Chloride | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

The 2-aminopyridine (B139424) moiety can participate in addition-elimination reactions, particularly at the pyridine ring. The amine group, being an electron-donating group, can influence the electron density of the ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Deprotonation of the secondary amine is a critical step in many of its reactions. The use of a strong base can generate the corresponding amide anion, a significantly more potent nucleophile. This anion can then readily participate in a variety of bond-forming reactions. The acidity of the N-H bond is a key parameter in these processes and is influenced by the electronic effects of both the cyclohexylmethyl and pyridin-2-yl groups.

While less common than ionic pathways, radical mechanisms can also play a role in the transformation of amines. These reactions are typically initiated by radical initiators or through photoredox catalysis. The initial step often involves the abstraction of the hydrogen atom from the N-H bond to form an amino-centered radical. This radical species can then undergo a variety of transformations, such as addition to unsaturated systems or fragmentation. The stability of the resulting radical intermediate is a key factor in determining the feasibility of such pathways.

Stereochemical Aspects and Conformational Analysis of the Cyclohexyl Moiety in Reactions

The presence of the cyclohexyl group introduces stereochemical considerations into the reactions of this compound. The cyclohexane (B81311) ring can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformers can influence the reactivity of the molecule.

During a reaction, the stereochemical outcome can be affected by the conformation of the cyclohexyl ring. For example, in an SN2 reaction at a chiral center, the approach of the nucleophilic amine can be sterically hindered by the cyclohexyl group, potentially leading to a specific stereoisomer as the major product. A thorough conformational analysis, often aided by computational methods, is essential for predicting and understanding the stereoselectivity of such reactions.

Elucidation of Catalytic Reaction Mechanisms for N-Alkylation and Amidation

Catalytic methods for N-alkylation and amidation are of significant interest as they often offer milder reaction conditions and improved efficiency.

In a catalyzed N-alkylation or amidation reaction, the catalyst, often a transition metal complex, plays a crucial role in activating either the amine or the electrophile. The mechanism of these reactions typically involves a series of steps, including oxidative addition, ligand exchange, and reductive elimination.

Role of Ligands and Metal Centers in Catalytic Cycles

While specific mechanistic studies on catalytic reactions involving this compound are not extensively documented in the scientific literature, the role of the broader class of N-alkyl-pyridin-2-amine ligands in catalysis provides a strong framework for understanding its potential behavior. The interplay between the ligand structure and the metal center is crucial for the efficiency and selectivity of catalytic transformations.

The this compound ligand possesses two key features that dictate its coordination chemistry and influence on a catalytic cycle: the bidentate N,N-coordination motif of the pyridin-2-amine core and the sterically demanding cyclohexylmethyl group attached to the exocyclic nitrogen.

Coordination and Activation:

In the presence of a transition metal precursor, such as a palladium(II) or nickel(II) salt, the this compound ligand is expected to form a stable chelate complex. The pyridine nitrogen and the exocyclic amine nitrogen coordinate to the metal center, forming a five-membered metallacycle. This coordination has several important consequences for the catalytic cycle:

Stabilization of the Metal Center: The chelation effect enhances the stability of the metal complex, preventing facile decomposition or aggregation into inactive metal species.

Modulation of Electronic Properties: The pyridin-2-amine ligand acts as an L-type (neutral) donor. The electronic properties of the pyridine ring and the alkyl substituent can influence the electron density at the metal center. An increase in electron density can, for example, facilitate oxidative addition steps in cross-coupling reactions.

Creation of a Specific Coordination Sphere: The geometry of the resulting complex and the steric bulk of the cyclohexylmethyl group create a defined environment around the metal center. This can influence the approach and binding of substrates, thereby affecting the selectivity of the reaction.

Research on related pyridylalkylamine palladium complexes has shown that the electronic distribution within the metallacycle is significantly altered upon coordination. nih.gov Variations in the chemical shifts observed in NMR studies indicate changes at the nitrogen atoms of the ligand, which can be correlated with the reactivity of the complex. nih.gov

Influence on Catalytic Steps:

The this compound ligand, in concert with the metal center, is anticipated to play a significant role in the key elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, a sterically crowded and electron-rich ligand environment around the palladium center has been shown to be essential for achieving good selectivity. nih.gov The bulky cyclohexylmethyl group of this compound would contribute to this steric crowding, potentially promoting the reductive elimination step and preventing the formation of undesired side products.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involving a hypothetical Pd(II)/N-(cyclohexylmethyl)pyridin-2-amine catalyst is depicted below:

Oxidative Addition: The active Pd(0) species, stabilized by the ligand, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product (Ar-Ar'), regenerating the active Pd(0) catalyst.

The following table summarizes the catalytic activity of palladium complexes with related N-aryl-2-aminopyridine ligands in the Suzuki-Miyaura reaction, highlighting the effect of ligand structure on product yield. While not directly featuring this compound, the data illustrates the importance of the ligand's electronic and steric properties.

| Catalyst Precursor | Ligand | Reaction | Yield (%) | Reference |

| Pd(OAc)₂ | N-phenyl-2-aminopyridine | Suzuki-Miyaura Coupling | High | researchgate.net |

| Pd(OAc)₂ | N-(p-tolyl)pyridine-2-amine | C-H activation/alkene insertion | - | rsc.org |

| Pd(II) complexes | 4-substituted pyridines | Suzuki-Miyaura Coupling | >90 | nih.gov |

The Role of the Metal Center:

The choice of the metal center is equally critical. Palladium is a popular choice for cross-coupling reactions due to its ability to readily cycle between the Pd(0) and Pd(II) oxidation states. researchgate.net Nickel, being more earth-abundant and often exhibiting different reactivity, is also a viable option. For example, nickel(II) complexes with related pincer-type ligands have demonstrated high efficiency in Kumada coupling reactions of aryl chlorides. nih.govnih.gov

Mechanistic studies on α-diimine-palladium(II) catalyzed olefin polymerizations have shown that the catalyst resting states are alkyl olefin complexes. acs.org The barriers to migratory insertion, a key step in polymerization, are influenced by the ligand structure. acs.org While this compound is not an α-diimine, this highlights how the ligand directly participates in the turnover-limiting step.

Furthermore, in reactions involving C-H activation, the pyridyl group of N-aryl-2-aminopyridines can act as a directing group, facilitating the formation of a cyclometalated intermediate with metals like rhodium and palladium. rsc.org This pre-organization of the substrate is a key factor in achieving high regioselectivity.

Spectroscopic and Advanced Analytical Characterization Methodologies for N Cyclohexylmethyl Pyridin 2 Amine

Comprehensive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment and connectivity of atoms within a molecule. technologynetworks.comsolubilityofthings.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of N-(cyclohexylmethyl)pyridin-2-amine.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclohexyl ring, the methylene (B1212753) bridge (-CH₂-), and the amine (-NH-). The protons on the pyridine ring typically appear in the aromatic region (δ 6.5–8.5 ppm). The cyclohexyl protons would produce a series of complex, overlapping signals in the aliphatic region (δ 1.0–2.0 ppm). The methylene bridge protons, being adjacent to both the amine nitrogen and the cyclohexyl group, would likely appear as a doublet around δ 3.2 ppm, and the amine proton would present as a broad signal.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the five carbons of the pyridine ring, the methylene bridge carbon, and the carbons of the cyclohexyl group. The carbon attached to the amine nitrogen on the pyridine ring (C2) would be the most downfield of the pyridine carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H6 | ~8.1 | Doublet (d) |

| Pyridine H4 | ~7.5 | Triplet (t) |

| Pyridine H5 | ~6.8 | Doublet (d) |

| Pyridine H3 | ~6.6 | Triplet (t) |

| Amine NH | Variable (Broad) | Singlet (s) |

| Methylene CH₂ | ~3.2 | Doublet (d) |

| Cyclohexyl CH | ~1.8 | Multiplet (m) |

| Cyclohexyl CH₂ | 1.0 - 1.7 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | ~158 |

| Pyridine C6 | ~148 |

| Pyridine C4 | ~138 |

| Pyridine C3 | ~114 |

| Pyridine C5 | ~108 |

| Methylene CH₂ | ~49 |

| Cyclohexyl C1 | ~38 |

| Cyclohexyl C2/C6 | ~31 |

| Cyclohexyl C3/C5 | ~26 |

| Cyclohexyl C4 | ~25 |

Two-Dimensional NMR Techniques for Complex Structure Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure, especially for molecules with complex spin systems. hku.hkslideshare.net

H-H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6), as well as throughout the cyclohexyl ring. A crucial correlation would be seen between the amine proton (NH), the methylene protons (-CH₂-), and the methine proton on the cyclohexyl ring (C1-H), confirming the connectivity of the entire cyclohexylmethylamino fragment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). researchgate.net For this compound, this technique would show correlations between the methylene protons (-CH₂-) and the pyridyl carbon C2, as well as the cyclohexyl carbon C1. This would provide unequivocal proof of the N-C bond between the pyridine ring and the cyclohexylmethyl group.

The structural analysis of this compound can be performed using both high-field and benchtop NMR spectrometers, with the choice depending on the specific research goal.

High-Field NMR: High-field instruments (e.g., 600 MHz and above) offer superior signal dispersion and sensitivity. researchgate.net This is particularly advantageous for resolving the complex, overlapping multiplets of the cyclohexyl protons, allowing for a more detailed conformational analysis. High sensitivity is also crucial for analyzing dilute samples or for detecting minor impurities. solubilityofthings.comresearchgate.net

Benchtop NMR: Modern benchtop NMR spectrometers (typically operating at 60-100 MHz) provide a more accessible and cost-effective option for routine analysis. oxinst.comlabcompare.comwikipedia.org While their resolution is lower than high-field systems, they are sufficient for confirming the identity of the compound in synthetic chemistry labs and for monitoring reaction progress. technologynetworks.comaiinmr.com Their smaller footprint and lack of need for cryogens make them versatile tools for at-line analysis in process chemistry. oxinst.com

In situ (or reaction monitoring) NMR spectroscopy is a powerful technique for studying reaction kinetics and mechanisms by acquiring spectra directly from a reacting mixture over time. acs.orgiastate.edu The synthesis of this compound, for example, via the N-alkylation of 2-aminopyridine (B139424) with a cyclohexylmethyl halide, could be monitored using this method. mdpi.com

By setting up the reaction inside an NMR tube and collecting a series of ¹H NMR spectra, researchers can track the consumption of reactants and the formation of the product in real-time. wiley.com This allows for the calculation of reaction rates and can help identify the presence of any transient intermediates or side products that might not be observable upon completion of the reaction. chemrxiv.org Both high-field and benchtop NMR systems can be equipped for flow-through cells, making them suitable for real-time monitoring of continuous flow reactions. labcompare.com

Mass Spectrometry for Molecular Ion Identification and Reaction Intermediate Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. mdpi.com The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets from which gas-phase ions are produced. rsc.org

For this compound, ESI-MS in positive ion mode would readily produce the protonated molecular ion, [M+H]⁺. The accurate mass of this ion can be measured using a high-resolution mass spectrometer, which allows for the determination of the elemental composition, confirming the molecular formula C₁₂H₁₈N₂. mdpi.com

ESI-MS is also exceptionally useful for identifying reaction intermediates directly from a solution. researchgate.netnih.gov During the synthesis of this compound, ESI-MS could be used to "fish" for charged intermediates or catalyst-substrate complexes, providing valuable mechanistic insights that complement data from in situ NMR. researchgate.netmdpi.com

Table 3: Predicted ESI-MS Adducts for this compound (C₁₂H₁₈N₂) uni.lu

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₁₂H₁₉N₂⁺ | 191.1543 |

| [M+Na]⁺ | C₁₂H₁₈N₂Na⁺ | 213.1362 |

| [M+K]⁺ | C₁₂H₁₈N₂K⁺ | 229.1102 |

| [M+NH₄]⁺ | C₁₂H₂₂N₃⁺ | 208.1808 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a primary method for determining the purity of a synthesized sample and identifying any volatile byproducts or impurities from the reaction mixture.

The sample is first vaporized and introduced into a gas chromatograph, where it travels through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase of the column. For amines, a common column choice is a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase. The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column.

As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound (molar mass: 190.29 g/mol ), the molecular ion peak [M]+ would be expected at m/z 190. The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Typical GC-MS Parameters for Amine Analysis

| Parameter | Value/Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temp. | 290 °C |

| Oven Program | Initial 80°C, hold 1 min; ramp 5°C/min to 180°C; ramp 10°C/min to 240°C; ramp 25°C/min to 290°C, hold 10 min gdut.edu.cn |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-700 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. It involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This provides detailed structural information about the precursor ion.

For this compound, the protonated molecule [M+H]⁺ (m/z 191) is typically selected as the precursor ion in positive ion mode. The fragmentation of alkylamines is characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgopenstax.org This cleavage results in the formation of a resonance-stabilized, nitrogen-containing cation.

Key fragmentation pathways for this compound would likely include:

Loss of the cyclohexyl ring: Cleavage of the bond between the methylene bridge and the cyclohexyl ring, leading to a prominent fragment.

Cleavage within the cyclohexyl ring: Ring-opening and subsequent fragmentation of the cyclohexane (B81311) moiety.

Loss from the pyridine ring: Fragmentation of the pyridine ring, such as the characteristic loss of HCN from the protonated aniline-like structure. miamioh.edu

Table 2: Predicted Precursor and Product Ions in Tandem MS of this compound

| Adduct | Precursor Ion (m/z) | Predicted Fragmentation Pathway | Key Product Ions (m/z) |

|---|---|---|---|

| [M+H]⁺ | 191.15 | α-cleavage, loss of C₆H₁₁ radical | 95 (C₆H₁₁N₂)⁺ |

| [M+H]⁺ | 191.15 | Loss of aminopyridine | 83 (C₆H₁₁)⁺ |

Note: The predicted collision cross section (CCS) for the [M+H]⁺ ion is 143.0 Ų. uni.lu

Vibrational Spectroscopy for Functional Group Analysis: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the molecule's vibrational frequencies. As a secondary amine, this compound exhibits several characteristic absorption bands. libretexts.orgopenstax.orgorgchemboulder.com

N-H Stretch: A single, moderately sharp band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H bond. libretexts.orgopenstax.orgorgchemboulder.com This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. spectroscopyonline.com

C-H Stretches: Aliphatic C-H stretching from the cyclohexyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹.

C=N and C=C Stretches: Aromatic ring stretching vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

N-H Bend: An N-H wagging vibration may be observed as a broad band in the 910-665 cm⁻¹ range. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The aliphatic C-N stretch is weaker and found between 1250-1020 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |

| Aromatic C=C, C=N | Ring Stretch | 1600 - 1450 | Medium-Strong |

| Secondary Amine (N-H) | Wag | 910 - 665 | Strong, Broad |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Conjugation

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The pyridine ring in this compound is the primary chromophore responsible for its electronic absorption. Pyridine itself shows absorption bands in the UV region. nist.gov The addition of an amino group to the pyridine ring acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

Compounds containing the 2-aminopyridine scaffold are known to be fluorescent. mdpi.com Unsubstituted pyridin-2-amine itself possesses a high quantum yield. mdpi.com The electronic properties, including the absorption and emission wavelengths, are influenced by the substituents on the ring and the solvent polarity. sciforum.net For this compound, the electronic transitions are expected to be π → π* and n → π* transitions associated with the aminopyridine system.

Table 4: Expected Spectroscopic Properties in Solution

| Technique | Parameter | Expected Observation |

|---|---|---|

| UV-Vis Absorption | λ_max (Absorption Maximum) | Bands corresponding to π → π* and n → π* transitions of the aminopyridine chromophore. |

| Fluorescence | λ_em (Emission Maximum) | Emission at a longer wavelength than the absorption maximum (Stokes shift). |

| Solvatochromism | Wavelength Shift | The position of absorption and emission maxima may shift depending on solvent polarity. sciforum.net |

Electrochemical Characterization Techniques for Redox Properties (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It measures the current that develops in an electrochemical cell as the voltage is varied. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

The electrochemical behavior of this compound will be dominated by the aminopyridine moiety. The nitrogen atoms in the pyridine ring and the amino group can participate in electrochemical processes. Depending on the solvent and supporting electrolyte, the compound can undergo oxidation or reduction at the working electrode. Studies on related pyridine derivatives have shown that the redox processes can be influenced by the pH of the medium. researchgate.net The voltammogram can reveal whether the redox processes are reversible, quasi-reversible, or irreversible.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., LC/MS, TLC)

In addition to GC-MS, other chromatographic techniques are vital for analyzing this compound, particularly for non-volatile impurities or for preparative separation.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly suitable for the analysis of polar and less volatile compounds. Reversed-phase LC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol (B129727) with additives like formic acid), is commonly used. The separation is based on the compound's polarity. The eluent from the LC column is directed to a mass spectrometer, allowing for the identification and quantification of the compound and its impurities. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for larger-scale column chromatography. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a mobile phase (eluent). The separation occurs as the eluent moves up the plate, and compounds are separated based on their differential partitioning between the stationary and mobile phases. The position of the compound is quantified by its retention factor (Rf) value.

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyridine |

Computational Chemistry and Theoretical Studies of N Cyclohexylmethyl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like N-(cyclohexylmethyl)pyridin-2-amine. doi.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. researchgate.net

A key aspect of these calculations is the optimization of the molecular geometry to find the lowest energy structure. For a related, more complex molecule, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been successfully used to determine its geometric parameters, which showed good agreement with experimental X-ray diffraction data. doi.org A similar approach for this compound would yield precise information on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

Another powerful tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow areas) around the nitrogen atoms of the pyridine (B92270) ring and the amine linker, indicating these as sites for electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms. researchgate.netresearchgate.net

While specific DFT studies on this compound are not prevalent in the literature, data for related structures and general principles of DFT allow for the prediction of its electronic characteristics. The table below illustrates the types of data that would be generated from such a study.

Interactive Table: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on Pyridine N | -0.45 e | Suggests a site for electrophilic attack or hydrogen bonding. |

| Mulliken Charge on Amine N | -0.60 e | Indicates a more electron-rich nitrogen compared to the pyridine nitrogen. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

The structural motifs within this compound, namely the pyridine-2-amine core, are features of numerous biologically active compounds, particularly kinase inhibitors. nih.govmdpi.com Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. researchgate.net

These simulations are instrumental in drug discovery for identifying potential drug candidates and optimizing their binding affinity. nih.gov For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as inhibitors of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle and are targets in cancer therapy. nih.gov Docking studies of these compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket of the kinases. nih.govnih.gov

The results of such simulations can guide the synthesis of new derivatives with improved potency and selectivity. For example, modifications to the cyclohexyl or pyridine rings could be explored computationally to enhance interactions with the target protein. nih.gov

Interactive Table: Hypothetical Docking Simulation Results for this compound with a Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity to the target. |

| Key H-Bond Interactions | Amine NH with Asp145; Pyridine N with Lys33 | Specific hydrogen bonds that anchor the ligand in the active site. |

| Hydrophobic Interactions | Cyclohexyl ring with Ile10, Val18, Leu134 | Van der Waals forces contributing to the stability of the ligand-protein complex. |

| Predicted Inhibition Constant (Ki) | 500 nM | A measure of the potential potency of the compound as an inhibitor. |

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational chemistry provides powerful tools for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. researchgate.net This is invaluable for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.

For this compound, one could computationally investigate various reactions, such as its synthesis, degradation, or further functionalization. For example, the synthesis of the related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, involves an N-alkylation step. doi.org Computational methods could be used to model the transition state of this SN2 reaction, providing insights into the reaction barrier and the influence of the solvent.

Methods like the Artificial Force Induced Reaction (AFIR) can be employed to explore the reaction path network of a given system, identifying stable intermediates and the transition states that connect them. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction.

Furthermore, these computational methods can be combined with machine learning approaches to enhance the prediction of reactivity. researchgate.net Quantum mechanics-augmented graph neural networks (ml-QM-GNNs) represent a frontier in this field, combining the accuracy of quantum mechanical descriptors with the efficiency of machine learning to predict reaction outcomes and activation energies with increasing accuracy. nih.govresearchgate.net

Theoretical Insights into Conformational Preferences and Stereoisomerism

The flexibility of this compound gives rise to a complex conformational landscape. The molecule has several rotatable bonds: the bond between the pyridine ring and the amine nitrogen, the bond between the amine nitrogen and the methylene (B1212753) bridge, and the bond between the methylene bridge and the cyclohexane (B81311) ring. Additionally, the cyclohexane ring itself can exist in different conformations, with the chair form being the most stable.

Theoretical calculations are essential for exploring these conformational possibilities and determining their relative energies. By systematically rotating the key dihedral angles and performing energy minimizations, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature.

For example, studies on other flexible molecules have successfully used a combination of spectroscopic methods and computational calculations (like DFT) to understand their conformational preferences in different environments. utoronto.ca For this compound, theoretical calculations could elucidate the preferred orientation of the cyclohexyl group relative to the pyridine ring and whether intramolecular hydrogen bonding plays a role in stabilizing certain conformations.

The stereoisomerism of the molecule can also be investigated. While this compound itself is achiral, the introduction of substituents on the cyclohexane or pyridine rings could create chiral centers. Computational methods could then be used to study the properties of the different enantiomers and diastereomers.

Interactive Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cpy-N-C-Ccy) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 175° | 0.00 | 75.2 |

| 2 | 65° | 1.25 | 15.5 |

| 3 | -70° | 1.80 | 9.3 |

N Cyclohexylmethyl Pyridin 2 Amine As a Versatile Chemical Building Block and Ligand

Applications in the Synthesis of Complex Organic Architectures

The structural attributes of N-(cyclohexylmethyl)pyridin-2-amine make it a valuable precursor in the construction of intricate organic molecules, particularly fused heterocyclic systems and amide derivatives.

Precursor in the Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines, Pyrrolopyridines)

Fused heterocyclic systems containing a pyridine (B92270) ring are of significant interest in medicinal chemistry and material science due to their diverse biological activities and unique electronic properties. ias.ac.in this compound and its derivatives serve as key starting materials for the synthesis of various fused heterocycles, including imidazopyridines and pyrrolopyridines.

The synthesis of imidazo[1,2-a]pyridines, for instance, can be achieved through multicomponent reactions involving 2-aminopyridines. organic-chemistry.org The cyclohexylmethyl group on the this compound can influence the solubility and reactivity of the molecule, potentially leading to higher yields or novel derivatives. For example, a series of N-cyclohexylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as multi-target-directed ligands, demonstrating the utility of this scaffold in medicinal chemistry. nih.gov

Similarly, the construction of pyrrolopyridines can be approached by creating the pyrrole (B145914) ring onto a pre-existing pyridine structure. ias.ac.in The amino group of this compound can act as a nucleophile in reactions designed to build the fused pyrrole ring. The synthesis of various fused pyridine carboxylates has been demonstrated through the condensation of β-alkoxyvinyl glyoxylates with amino heterocycles, a strategy that could potentially be adapted for this compound. enamine.net

Role in Amide Bond Formation and Derivatization

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry. luxembourg-bio.com this compound, possessing a secondary amine group, can readily participate in amidation reactions with carboxylic acids or their activated derivatives. acs.org Various coupling reagents, such as TBTU, can be employed to facilitate this transformation, leading to the formation of N-(cyclohexylmethyl)-N-(pyridin-2-yl)amides. beilstein-journals.org

The reactivity of the amine can be influenced by steric hindrance from the cyclohexylmethyl group and the electronic properties of the pyridine ring. rsc.org Despite these factors, efficient methods for amide bond formation have been developed that are suitable for a wide range of substrates. growingscience.com The resulting amide products can serve as intermediates for further chemical modifications or as final target molecules with potential biological activity. For instance, pyrazole-carboxamide derivatives containing a cyclohexylmethyl group have been synthesized and characterized. nih.gov

Coordination Chemistry and Ligand Design with Metal Ions

The pyridin-2-amine moiety within this compound provides a key site for coordination with metal ions, making it a valuable ligand in coordination chemistry.

Synthesis and Spectroscopic Characterization of Metal Complexes

This compound can act as a ligand, coordinating to various transition metal ions through the nitrogen atoms of the pyridine ring and the amino group. The synthesis of metal complexes involving pyridine-based ligands is a well-established area of research. jscimedcentral.com These complexes can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

The resulting metal complexes can be characterized by a range of spectroscopic techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-H bonds. jscimedcentral.comsamipubco.com Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution, while UV-Vis spectroscopy can be used to study the electronic transitions within the complex. samipubco.comrsc.org X-ray crystallography provides definitive structural information, revealing the coordination geometry around the metal ion and the bond lengths and angles within the complex. rsc.org

Table 1: Spectroscopic Data for Representative Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Features | Reference |

| [Pd(L)(CH₃)Cl] | Pd(II) | Square Planar | ¹H NMR shifts confirming coordination. | rsc.org |

| [Pt(L)Cl₂] | Pt(II) | Square Planar | X-ray crystal structure confirming N,N-bidentate coordination. | rsc.org |

| Mn(II) Complex | Mn(II) | Octahedral | Magnetic susceptibility and UV-Vis data consistent with octahedral geometry. | samipubco.com |

Note: 'L' in this context would represent a derivative of this compound.

This compound Derivatives as Multidentate Ligands

By introducing additional donor atoms into the this compound framework, it is possible to create multidentate ligands. These ligands can form more stable complexes with metal ions due to the chelate effect. For instance, incorporating other coordinating groups onto the pyridine ring or the cyclohexyl group can increase the denticity of the ligand.

The synthesis of such multidentate ligands allows for greater control over the coordination environment of the metal ion, influencing its reactivity and physical properties. researchgate.netrsc.org For example, bis(2-picolyl)amine-based ligands, which share a similar structural motif with derivatives of this compound, have been used to create a variety of metal complexes with different stoichiometries and stereochemistries. rsc.org The design of these ligands is crucial for their application in areas such as catalysis and materials science.

Development of Biomimetic Models for Enzyme Active Sites

The design and synthesis of small-molecule mimics of enzyme active sites is a powerful approach to understanding the mechanisms of biological catalysis. nih.govrsc.org The coordination environment provided by this compound and its derivatives can be tailored to model the active sites of metalloenzymes.

For example, iron-hydrogenase is an enzyme that contains an iron center coordinated by nitrogen and sulfur donor atoms. rsc.org A flexible pyridine-based ligand has been used to create a biomimetic model of the [Fe]-hydrogenase active site, which successfully mimics some of the structural and functional features of the native enzyme. rsc.org The ability to systematically modify the ligand structure, for instance by altering the substituent on the pyridine ring, allows for a detailed investigation of the factors that control the reactivity of the metal center. This approach provides valuable insights that can guide the development of new catalysts for important chemical transformations.

Development of Chemical Probes and Assay Reagents Utilizing this compound Scaffolds

The pyridin-2-amine framework is a recognized platform for the design of fluorescent probes. Unsubstituted pyridin-2-amine itself exhibits a significant quantum yield, making it an attractive starting point for the development of new sensor molecules. nih.gov The core structure can be chemically modified to create "smart" probes that are initially non-fluorescent but become highly fluorescent upon reacting with a specific target molecule. nih.gov This "turn-on" mechanism is highly desirable for biological imaging and assays as it minimizes background fluorescence and can eliminate the need for washing steps. nih.gov

Research into substituted aminopyridines has shown that the nature of the substituent on the amine nitrogen can significantly influence the molecule's fluorescent properties. nih.gov A study investigating a series of fluorescent molecules with an aminopyridine scaffold found that an aminopyridine substituted with a cyclohexyl group at the amine position exhibited a high quantum yield of over 0.40. nih.gov This finding underscores the potential of the N-cyclohexyl moiety, as present in this compound, to contribute to favorable photophysical characteristics. The characteristic wavelengths of such compounds also meet the requirements for fluorescent molecules in various applications. nih.gov

The development of novel chemical probes often involves a "click-and-probing" strategy, where a probe molecule containing a bioorthogonal functional group, such as an azide, is attached to a target biomolecule. nih.gov The pyridin-2-amine scaffold is well-suited for this approach. By incorporating a group like an azide, a non-fluorescent probe can be designed that only becomes fluorescent after a click reaction with an alkyne-modified target. nih.gov The versatility of the aminopyridine structure allows for the synthesis of a diverse range of such probes with tailored optical properties. nih.gov

The general structure of this compound provides a foundation for creating probes for various analytes. The pyridine nitrogen and the secondary amine can act as a chelation site for metal ions. The development of a fluorescent sensor for Zn²⁺ based on a pyridine-pyridone scaffold demonstrates the utility of the pyridine motif in metal ion detection. nih.gov Similarly, a styrylcyanine dye incorporating a pyridine unit has been shown to exhibit a fluorescent response to Cu²⁺ and Pb²⁺ through the interaction of the pyridine nitrogen with the metal ion. rsc.org These examples highlight the potential to adapt the this compound scaffold for the development of novel ion sensors.

Table 1: Examples of Pyridine-Based Fluorescent Probes and their Characteristics

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

| Aminopyridine with azide | Alkynes | Click-and-probing, fluorescence turn-on | nih.gov |

| Pyridine-pyridone | Zn²⁺ | Chelation-enhanced fluorescence | nih.gov |

| Styrylcyanine-pyridine | Cu²⁺, Pb²⁺ | Fluorescence turn-off / ratiometric response | rsc.org |

Exploration in Materials Chemistry, Including Fluorescent and Optoelectronic Applications

The exploration of novel organic materials for applications in fluorescence and optoelectronics is an active area of research. The photophysical properties of molecules based on the pyridin-2-amine scaffold make them attractive candidates for such applications. As mentioned, the high fluorescence quantum yield of certain aminopyridine derivatives is a key indicator of their potential in light-emitting materials. nih.gov

The this compound structure can be incorporated into more complex molecular architectures to create materials with specific functions. For instance, substituted derivatives of 2-(2-pyridyl)benzimidazole, which share the pyridyl-amino linkage, have been used as ligands to create luminescent complexes with metals like Rhenium(I), Ruthenium(II), and Platinum(II). nih.gov These complexes exhibit luminescence in the visible spectrum, arising from metal-to-ligand charge transfer (MLCT) states. nih.gov The study of these complexes reveals that the nature of the substituents on the ligand can tune the emissive properties of the material. nih.gov This suggests that this compound could serve as a ligand in similar metal complexes, potentially leading to new phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).

Furthermore, the pyridine ring is a common component in molecules designed for advanced materials. For example, N-cyclo-hexyl-N-{[3-(4,6-dimeth-oxy-pyrimidin-2-yl-oxy)pyridin-2-yl]meth-yl}4,6-dimeth-oxy-pyrimidin-2-amine, a complex molecule containing a cyclohexyl and a pyridinylmethyl group, has been synthesized and its crystal structure analyzed, indicating interest in such structures for materials science. nih.gov The specific conformation and intermolecular interactions, such as π-π stacking, observed in these types of molecules are crucial for determining their bulk properties and performance in solid-state devices. nih.gov

The versatility of the pyridin-2-amine scaffold is also evident in its use in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which are investigated as potent inhibitors of cyclin-dependent kinase 4. google.com While this application is in medicinal chemistry, the synthetic routes and the stability of the core structure are relevant for its broader application in materials synthesis. The ability to build upon the N-substituted pyridin-2-amine core allows for the creation of a wide array of functional molecules.

Investigation of Biological Activities and Structure Activity Relationships Sar of N Cyclohexylmethyl Pyridin 2 Amine Derivatives

Systematic Structure-Activity Relationship (SAR) Studies of Functional Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Systematic modifications of the N-(cyclohexylmethyl)pyridin-2-amine scaffold can provide valuable insights into the structural requirements for a desired pharmacological effect. SAR studies on related 2-aminopyridine (B139424) derivatives have revealed several key features that influence their biological activity. acs.orgnih.gov

The 2-aminopyridine moiety itself is a crucial pharmacophore, with the primary amine being critical for binding to various biological targets, including kinases and receptors. acs.org For instance, in studies of 2-aminopyridine derivatives as ALK2 inhibitors, the primary amine was found to be more important for binding to TGF-β than to BMP receptors. acs.org The pyridine (B92270) ring acts as a versatile scaffold, and its substitution pattern can significantly modulate activity.

The cyclohexylmethyl group attached to the exocyclic nitrogen introduces a lipophilic and conformationally flexible element. The nature of this substituent is a key determinant of activity. Studies on related heterocyclic compounds have shown that modifications to such aliphatic rings can impact potency and selectivity. nih.gov For instance, in a series of tetra-substituted cyclohexyl diol inhibitors of PIM kinases, alterations to the cyclohexane (B81311) ring were crucial for improving metabolic stability. nih.gov

To systematically explore the SAR of this compound derivatives, a library of functional analogs can be synthesized. This would involve modifications at three key positions:

The Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can influence the electronic properties and steric profile of the molecule, potentially affecting binding affinity and selectivity.

The Exocyclic Amine: While the current focus is on a secondary amine, exploring tertiary amine derivatives or replacing the nitrogen with other linkers could reveal important SAR trends.

The Cyclohexyl Ring: Substitution on the cyclohexyl ring, including the introduction of polar groups like hydroxyl or fluorine, could modulate pharmacokinetic properties such as solubility and metabolic stability. nih.gov

The following table outlines a hypothetical SAR study based on findings from related compound series.

| Compound | R1 (Pyridine Ring) | R2 (Cyclohexyl Ring) | Predicted Activity | Rationale based on Analogous Compounds |

| Parent | H | H | Baseline | Starting point for SAR exploration. |

| Analog 1 | 5-Cl | H | Potentially Increased | Halogen substitution can enhance binding through halogen bonding or by modifying electronics. |

| Analog 2 | 3-OCH3 | H | Potentially Altered Selectivity | Methoxylation can influence hydrogen bonding potential and overall polarity. |

| Analog 3 | H | 4-OH | Improved Pharmacokinetics | Introduction of a hydroxyl group can increase polarity and potentially improve metabolic stability. nih.gov |

| Analog 4 | 5-NO2 | H | Potentially Decreased | The strong electron-withdrawing nature of the nitro group might be detrimental to binding at some targets. |

Exploration of Receptor Binding and Enzyme Inhibition Mechanisms

Based on the structural features of this compound, several potential biological targets can be hypothesized. The 2-aminopyridine scaffold is present in a number of biologically active compounds, including kinase inhibitors and receptor ligands. acs.orgnih.gov

Enzyme Inhibition:

Kinases are a prominent class of enzymes that are frequently targeted in drug discovery. The 2-aminopyridine scaffold has been identified as a core structure in inhibitors of various kinases, such as Activin receptor-like kinase 2 (ALK2) and c-Met kinase. acs.orgnih.gov Molecular modeling studies of 2-aminopyridine derivatives binding to c-Met kinase have highlighted the importance of hydrogen bonding interactions with the kinase hinge region. nih.gov It is plausible that this compound derivatives could also act as kinase inhibitors. To investigate this, a panel of kinases relevant to diseases such as cancer and inflammation would be screened.

Receptor Binding:

The 2-aminopyridine moiety has also been incorporated into ligands for various receptors. For example, certain 2-aminopyridine derivatives have shown affinity for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders. nih.gov Specifically, some derivatives have been identified as σ2 receptor antagonists and σ1 receptor agonists. nih.gov Given the presence of the lipophilic cyclohexylmethyl group, it is conceivable that derivatives of this compound could interact with receptors that have hydrophobic binding pockets.

The following table summarizes potential biological targets and the rationale for their investigation.

| Target Class | Specific Example(s) | Rationale |

| Kinases | ALK2, c-Met, PIM Kinases | The 2-aminopyridine scaffold is a known kinase inhibitor pharmacophore. acs.orgnih.govnih.gov |

| Receptors | Sigma (σ) Receptors | Structurally similar 2-aminopyridine derivatives have shown affinity for σ receptors. nih.gov |

| Other Enzymes | Autotaxin (ATX) | Novel 2-amino-pyridine derivatives have been identified as ATX inhibitors. google.com |

Pharmacological Hypothesis Generation from Unique Structural Features

The unique combination of a 2-aminopyridine core and a cyclohexylmethyl substituent in this compound allows for the generation of specific pharmacological hypotheses.

The cyclohexylmethyl group imparts significant lipophilicity and a distinct three-dimensional shape to the molecule. wikipedia.org This feature could drive binding to proteins with hydrophobic pockets or facilitate passage across biological membranes. The conformational flexibility of the cyclohexane ring allows it to adopt various chair and boat conformations, which could be crucial for optimal interaction with a binding site. wikipedia.org This suggests that these compounds might target receptors or enzymes where hydrophobic interactions play a key role in ligand recognition.

The 2-aminopyridine moiety provides key hydrogen bond donor and acceptor sites, which are critical for anchoring the molecule within a protein's binding pocket. The nitrogen atom in the pyridine ring and the exocyclic amino group can participate in hydrogen bonding, a common feature in drug-receptor interactions. This dual character of a hydrophobic anchor (cyclohexylmethyl) and a polar, hydrogen-bonding region (2-aminopyridine) could lead to high-affinity interactions with specific biological targets.

One pharmacological hypothesis is that these compounds could act as modulators of protein-protein interactions . The extended and somewhat rigid structure provided by the cyclohexylmethyl group could allow the molecule to insert into the interface between two proteins, thereby disrupting their interaction.

Another hypothesis relates to the potential for these compounds to act as allosteric modulators . By binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, they could modulate the protein's function without directly competing with the endogenous ligand. The unique structural combination in this compound makes it a candidate for exploring such less-conventional modes of action.

In Silico Prediction of Biological Activities and Druggability (Computational Biology)

Computational methods, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, are invaluable tools in modern drug discovery for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

Molecular Docking:

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound derivatives to the active sites of various potential protein targets. For instance, docking these compounds into the ATP-binding pocket of various kinases could help to rationalize their potential inhibitory activity and guide the design of more potent analogs. nih.gov Similarly, docking studies against receptor models can provide insights into the specific interactions that govern binding. nih.gov

ADME Prediction:

In silico ADME prediction tools can be used to evaluate the "druggability" of the designed analogs. These tools predict key pharmacokinetic properties such as:

Lipophilicity (logP): The cyclohexylmethyl group will contribute significantly to the lipophilicity of the molecule. osti.gov While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Aqueous Solubility: This is a critical parameter for oral bioavailability.

Blood-Brain Barrier (BBB) Permeability: The predicted ability to cross the BBB is important for compounds targeting the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicting potential interactions with major drug-metabolizing enzymes is crucial for avoiding drug-drug interactions.

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract.

The following table presents a hypothetical in silico ADME profile for this compound and a potential derivative.

| Compound | Predicted logP | Predicted Aqueous Solubility | Predicted BBB Permeability | Predicted HIA |

| This compound | Moderate-High | Low | Likely | Good |

| Analog 3 (with 4-OH on cyclohexyl) | Moderate | Moderate | Less Likely | Good |

These computational predictions, while not a substitute for experimental data, provide a valuable framework for guiding the design and selection of this compound derivatives with promising biological activity and drug-like properties.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes for N-(cyclohexylmethyl)pyridin-2-amine

The chemical industry's increasing focus on environmental stewardship is driving the development of green and efficient synthetic methodologies. For this compound, future research will likely concentrate on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives. Key areas of investigation include multicomponent reactions (MCRs), the use of green catalysts, and solvent-free or environmentally benign solvent systems.

MCRs offer a powerful strategy for improving efficiency by combining multiple starting materials in a single step, thereby reducing waste, energy consumption, and reaction time. mdpi.com The synthesis of 2-aminopyridine (B139424) derivatives, the core of this compound, has been shown to be achievable through MCRs under catalyst-free and solvent-free conditions. mdpi.commdpi.com These approaches not only simplify the synthetic process but also align with the principles of green chemistry. nih.gov Research into adapting these MCR strategies for the specific synthesis of this compound could lead to significant improvements in sustainability.

Further research is also expected in the exploration of novel catalytic systems that are more environmentally friendly, such as biocatalysts or earth-abundant metal catalysts. Additionally, the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates and improve yields, represents a promising avenue for process intensification. nih.gov

Table 1: Comparison of Synthetic Approaches for 2-Aminopyridine Derivatives

| Synthesis Strategy | Key Advantages | Relevance to this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures, lower energy consumption. mdpi.com | Offers a direct and efficient route to the 2-aminopyridine core structure. mdpi.comnih.gov |

| Catalyst-Free Synthesis | Avoids toxic and expensive catalysts, simplifies purification. mdpi.com | Potential for cleaner production processes with fewer environmental hazards. nih.gov |

| Solvent-Free Conditions | Eliminates solvent waste, reduces environmental impact, can enhance reaction rates. researchgate.net | A key principle of green chemistry applicable to modernizing the synthesis process. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Can significantly improve the efficiency and throughput of the synthesis. |

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

A deeper understanding and control of the synthesis of this compound can be achieved through the integration of Process Analytical Technology (PAT). acs.org PAT enables real-time monitoring of critical process parameters and quality attributes, leading to improved process efficiency, consistency, and safety. acs.orgcoleparmer.co.uk

Advanced analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are being increasingly utilized for in-line and on-line reaction monitoring. news-medical.net These methods provide continuous data on reactant consumption, product formation, and the presence of any intermediates or impurities. nih.gov For the synthesis of this compound, real-time monitoring would allow for precise control over reaction conditions, ensuring optimal yield and purity while minimizing batch-to-batch variability. coleparmer.co.uk

The implementation of these techniques can facilitate a more efficient process development cycle, allowing for rapid optimization of reaction parameters. news-medical.net Furthermore, the data gathered can be used to build robust kinetic models of the reaction, enhancing process understanding and control. coleparmer.co.uk

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Analytical Technique | Information Provided | Potential Application in Synthesis |

|---|---|---|

| Fourier PAT (NMR) | Quantitative data on the concentration of reactants, intermediates, and products. news-medical.net | Real-time tracking of reaction progress and kinetics. |

| Raman Spectroscopy | Molecular vibrational information, suitable for monitoring functional group changes. nih.gov | In-line monitoring of the formation of the amine bond and pyridine (B92270) ring functionalization. |

| Electrospray Ion Mobility-Mass Spectrometry | Rapid identification and quantification of reaction components. researchgate.net | High-throughput screening of reaction conditions and impurity profiling. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

In the realm of compound design, generative AI models can create novel molecular structures based on the this compound scaffold. These models can be trained to optimize for specific desired properties, such as improved binding affinity to a biological target or enhanced catalytic activity. This data-driven approach can significantly accelerate the discovery of new lead compounds in drug discovery and materials science.

Expanding the Scope of this compound as a Core Scaffold in Catalysis and Molecular Recognition

The inherent chemical properties of the 2-aminopyridine moiety, particularly its ability to chelate metal ions, make this compound an attractive scaffold for the development of novel catalysts and molecular sensors. mdpi.com

In catalysis, the nitrogen atoms of the pyridine ring and the amino group can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. Future research could explore the synthesis of various metal complexes of this compound and evaluate their efficacy in a range of organic transformations. The cyclohexylmethyl group can also be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

In the field of molecular recognition, the 2-aminopyridine scaffold is known to be a component of fluorescent chemosensors for detecting metal ions. mdpi.com this compound and its derivatives could be designed to selectively bind to specific analytes, leading to a measurable change in a physical property, such as fluorescence. This could enable the development of new sensors for environmental monitoring, medical diagnostics, or quality control applications. The design of such molecules often involves creating a binding pocket where the 2-aminopyridine unit can interact with the target molecule or ion. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

常见问题

Basic: How can researchers optimize the synthesis of N-(cyclohexylmethyl)pyridin-2-amine to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize stoichiometry, temperature, and solvent polarity. For example, C–N coupling reactions (e.g., Buchwald-Hartwig) often require palladium catalysts and ligands under inert atmospheres .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure product. Monitor purity via TLC or HPLC .

- Yield Enhancement: Pre-activate catalysts (e.g., Pd(OAc)₂ with XPhos) to reduce induction periods. Adjusting base strength (e.g., Cs₂CO₃ vs. KOtBu) can mitigate side reactions .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using coupling constants (e.g., aromatic protons at δ 6.5–8.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm) and DEPT/HSQC for carbon hybridization .

- X-Ray Crystallography: Determine bond angles, dihedral angles (e.g., cyclohexyl-pyridyl dihedral ~67°), and hydrogen-bonding networks (N–H⋯N motifs) using single-crystal diffraction (Mo-Kα radiation, R factor < 0.05) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS, ensuring isotopic patterns match theoretical values .

Advanced: How do solvent polarity and temperature influence the supramolecular structure of this compound in crystalline form?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor intermolecular N–H⋯N hydrogen bonds (graph-set motif R₂²(8)), while non-polar solvents (e.g., hexane) may induce C–H⋯π interactions .

- Temperature Control: Crystallization at 296 K vs. 100 K alters thermal motion parameters (ADPs) and refines hydrogen-bond geometry. Use cryocooling to reduce disorder .

- Crystallization Screening: Employ vapor diffusion or slow evaporation with mixed solvents (e.g., CHCl₃/MeOH) to optimize crystal quality .

Advanced: What strategies resolve contradictions in NMR data for derivatives of this compound?

Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to identify conformational exchange (e.g., cyclohexyl chair flipping) causing peak broadening .

- Isotopic Labeling: Synthesize 15N-labeled analogs to clarify ambiguous NH couplings or overlapping signals .

- Computational Validation: Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts to assign ambiguous resonances .

Advanced: How can computational models predict the coordination behavior of this compound with transition metals?

Methodological Answer:

- Ligand Field Theory: Calculate metal-ligand bond distances and angles using density functional theory (DFT) to predict octahedral vs. square-planar geometries .

- Molecular Dynamics (MD): Simulate solvent effects on ligand flexibility and metal-binding kinetics (e.g., in aqueous vs. THF environments) .

- Experimental Cross-Validation: Compare predicted stability constants (logβ) with potentiometric titrations or UV-vis spectroscopy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental release .

- First Aid: For inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

Advanced: How to design catalytic experiments using this compound as a ligand in cross-coupling reactions?

Methodological Answer:

- Ligand Screening: Compare catalytic efficiency (TON/TOF) with analogous ligands (e.g., bipyridine vs. phosphine-based systems) under standardized conditions (e.g., Suzuki-Miyaura coupling) .

- Kinetic Studies: Monitor reaction progress via in situ IR or GC-MS to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- Structural Analysis: Characterize metal-ligand complexes via XANES/EXAFS to correlate coordination geometry with catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。